
4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, commonly known as MMP, is an organic compound consisting of a pyridazinone skeleton, two nitrogen atoms, and a chlorine substituent. It has been studied extensively in recent years due to its potential applications in the pharmaceutical, chemical, and agricultural industries.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
A study by Takaya et al. (1979) synthesized and evaluated various pyridazinone derivatives for their analgesic and anti-inflammatory activities. Among these, a compound closely related to 4-chloro-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone was identified as a potent analgesic and anti-inflammatory agent, showing higher efficacy and lower toxicity compared to aminopyrine and phenylbutazone. This research highlights the therapeutic potential of pyridazinone derivatives in managing pain and inflammation (Takaya, M., Sato, M., Terashima, K., Tanizawa, H., & Maki, Y., 1979).
Enzyme Inhibition for Parkinson's Disease
Wang et al. (2017) synthesized [11C]HG-10-102-01, a compound structurally related to pyridazinone derivatives, as a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This study signifies the application of pyridazinone derivatives in neurodegenerative disease research, providing insights into the disease mechanism and aiding in the development of targeted therapies (Wang, M., Gao, M., Xu, Z., & Zheng, Q., 2017).
Impact on Plant Physiology and Herbicide Development
Norman and John (1987) investigated the effects of a substituted pyridazinone, on the synthesis of monogalactosyldiacylglycerol in Arabidopsis, revealing its inhibitory action on certain lipid synthesis pathways. This research contributes to the understanding of how pyridazinone derivatives can influence plant physiology, offering potential applications in developing herbicides that target specific biochemical pathways in plants (Norman, H., & John, J., 1987).
Synthesis and Photophysical Study
Hagimori et al. (2019) conducted a synthesis, photophysical evaluation, and computational study on 2-morpholino pyridine compounds, demonstrating their high emissivity as fluorophores in solution and solid state. This work illustrates the versatility of pyridazinone derivatives in materials science, particularly in the development of fluorescent materials for various applications (Hagimori, M., Nishimura, Y., Mizuyama, N., & Shigemitsu, Y., 2019).
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-2-4-12(5-3-11)19-15(20)14(16)13(10-17-19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZVVVSLKZCNQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2674475.png)
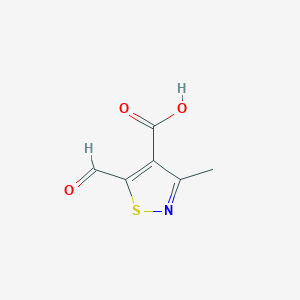


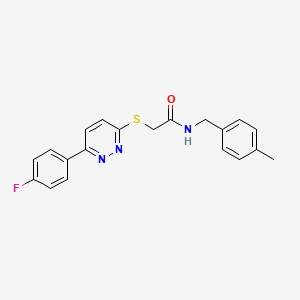
![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)
![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
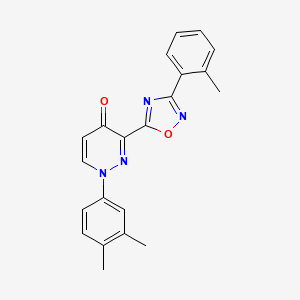
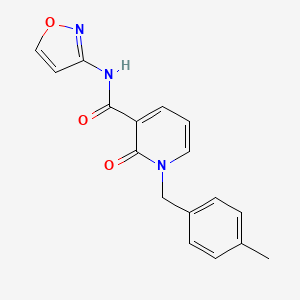
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
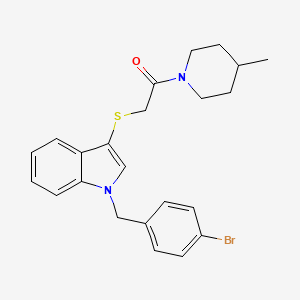
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)